molecular formula C10H22O B12642405 1-Propoxyheptane CAS No. 71112-89-5

1-Propoxyheptane

Cat. No.: B12642405
CAS No.: 71112-89-5
M. Wt: 158.28 g/mol
InChI Key: DOYXDCAHTUMXDF-UHFFFAOYSA-N
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Description

1-Propoxyheptane, also known as heptyl propyl ether, is an organic compound with the molecular formula C10H22O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is known for its use as a solvent in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

  • Preparation of sodium propoxide by reacting propanol with sodium metal.
  • Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
  • Purification of the product through distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions are less common but can lead to the formation of alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.

Major Products Formed:

    Oxidation: Heptanoic acid and propanal.

    Reduction: Propanol and heptanol.

    Substitution: Formation of alcohols and alkyl halides.

Scientific Research Applications

1-Propoxyheptane has various applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and chromatography.

    Biology: Employed in the extraction of biological compounds due to its solvent properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of paints, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:

    Solvation: Surrounding solute molecules with solvent molecules.

    Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.

Comparison with Similar Compounds

    1-Propoxypropane: Another ether with a shorter carbon chain.

    1-Propoxybutane: Similar structure but with a four-carbon chain.

    1-Propoxyhexane: Similar structure but with a six-carbon chain.

Comparison: 1-Propoxyheptane is unique due to its longer carbon chain, which provides different solubility and boiling point characteristics compared to shorter-chain ethers. This makes it more suitable for specific industrial applications where higher boiling points and solubility are required.

Properties

CAS No.

71112-89-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

1-propoxyheptane

InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3

InChI Key

DOYXDCAHTUMXDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCC

Origin of Product

United States

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